molecular formula C8H7BrN2 B1519952 7-Bromo-3-methyl-1H-indazole CAS No. 1159511-75-7

7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952
CAS No.: 1159511-75-7
M. Wt: 211.06 g/mol
InChI Key: WCDHQZBKTKFKRJ-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-indazole is a brominated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3-methyl-1H-indazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 7-hydroxy-3-methyl-1H-indazole.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like dimethylformamide (DMF) are often used.

Major Products Formed:

  • Oxidation: this compound-5-ol

  • Reduction: 7-Hydroxy-3-methyl-1H-indazole

  • Substitution: Various alkylated or arylated derivatives

Mechanism of Action

Target of Action

For instance, they can act as inhibitors of kinases, including CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase), which play roles in diseases such as cancer

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. These factors affect its bioavailability and overall therapeutic profile.

Its unique structural features make it an intriguing candidate for drug development . 🌟

Scientific Research Applications

7-Bromo-3-methyl-1H-indazole is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 7-Chloro-3-methyl-1H-indazole

  • 7-Iodo-3-methyl-1H-indazole

  • 7-Fluoro-3-methyl-1H-indazole

Uniqueness: 7-Bromo-3-methyl-1H-indazole is unique due to its bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro analogs. This difference in reactivity can lead to distinct biological and chemical properties.

Properties

IUPAC Name

7-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDHQZBKTKFKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657243
Record name 7-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-75-7
Record name 7-Bromo-3-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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